![molecular formula C19H25BClNO4 B577880 tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1256359-94-0](/img/structure/B577880.png)
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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Overview
Description
This compound, also known as tert-Butyl (4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, has the CAS number 1080573-28-9 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C17H25BClNO4 . It has a molecular weight of 353.65 g/mol . The InChI Key is KFBVAWBHPJEIJX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a number of heavy atoms: 24, and a number of aromatic heavy atoms: 6 . The fraction of Csp3 is 0.59 . It has 5 rotatable bonds, 4 H-bond acceptors, and 1 H-bond donor . Its molar refractivity is 98.17 . The topological polar surface area (TPSA) is 56.79 Ų . It is a P-gp substrate and a CYP3A4 inhibitor . Its Log Po/w (iLOGP) is 0.0 . Its water solubility is 0.012 mg/ml .Scientific Research Applications
Suzuki-Miyaura Coupling
This compound can be used as a reagent in the Suzuki-Miyaura coupling . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. This reaction is widely used in organic chemistry, including the synthesis of commercially important products .
Synthesis of Bioactive Molecules
The compound can be used in the synthesis of bioactive molecules . For example, it can be used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which are potential antitumors and radioprotectants .
Synthesis of Cathepsin Inhibitors
It can also be used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsins are a group of protease enzymes, and inhibitors of these enzymes have potential therapeutic applications in a variety of diseases .
Copper-Catalyzed Azidation
This compound can be used as a reagent in copper-catalyzed azidation . This is a type of organic reaction where an azide group is introduced into a molecule, which can be useful in the synthesis of various organic compounds .
Pharmaceutical Intermediate
The compound can be used as a pharmaceutical intermediate . This means it can be used in the production of various pharmaceutical drugs .
Research Applications
Finally, the compound is a useful research compound. It can be used in a variety of research applications, including the study of chemical reactions and the development of new synthetic methods.
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-12(15-13(21)9-8-10-14(15)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBYQSLSUBWFNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=CC=C3)Cl)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682307 |
Source
|
Record name | tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
CAS RN |
1256359-94-0 |
Source
|
Record name | 1H-Indole-1-carboxylic acid, 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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